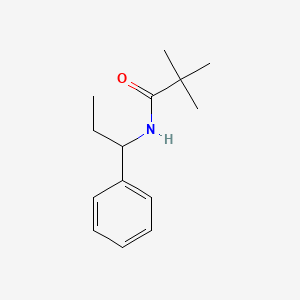![molecular formula C18H18N2O3S2 B4432660 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4432660.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that is structurally similar to the natural compound L-tryptophan, which is an essential amino acid. The synthesis of DMPT has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Mechanism of Action
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide exerts its effects through various mechanisms, depending on the target system. In medicine, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that regulates the expression of genes involved in antioxidant defense. In agriculture, this compound has been shown to stimulate the activity of plant growth regulators, such as auxins and cytokinins, and to enhance the uptake of nutrients by plants. In aquaculture, this compound has been shown to stimulate the secretion of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) in fish and shrimp, which promotes the production of sex hormones and enhances their reproductive performance.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In medicine, this compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, and to increase the levels of antioxidants, such as glutathione and superoxide dismutase. This compound also inhibits the growth and proliferation of cancer cells and induces apoptosis, which is a programmed cell death mechanism. In agriculture, this compound has been shown to increase the levels of chlorophyll and carotenoids in plants, which enhances their photosynthetic efficiency and improves their tolerance to environmental stress. This compound also increases the levels of soluble sugars and amino acids in fruits and vegetables, which improves their flavor and nutritional value. In aquaculture, this compound has been shown to increase the levels of sex hormones, such as testosterone and estradiol, in fish and shrimp, which enhances their reproductive performance and improves their meat quality.
Advantages and Limitations for Lab Experiments
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has several advantages as a research tool, such as its high potency, specificity, and stability. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound also has some limitations, such as its potential toxicity and side effects, which need to be carefully evaluated before use. This compound also has a relatively short half-life in vivo, which limits its duration of action and requires frequent dosing.
Future Directions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has several potential future directions for research, such as its use as a drug delivery system, as a therapeutic agent for various diseases, and as a growth promoter for crops and livestock. This compound can also be further optimized for its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. This compound can also be modified to enhance its selectivity and potency, and to reduce its toxicity and side effects. Finally, this compound can be used in combination with other drugs or compounds to enhance their efficacy and reduce their toxicity, which can lead to the development of novel therapeutic strategies.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and aquaculture. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as a drug delivery system and as an inhibitor of bacterial growth. In agriculture, this compound has been shown to increase the growth and yield of crops, improve the quality of fruits and vegetables, and enhance the resistance of plants to environmental stress. In aquaculture, this compound has been shown to increase the growth and survival of fish and shrimp, improve their resistance to diseases, and enhance their reproductive performance.
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-13-7-11(9-24-13)17(21)20-18-19-15(10-25-18)14-8-12(22-2)5-6-16(14)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVVSWTWLOQJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)

![5-(1-adamantylacetyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B4432664.png)


![2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432678.png)
